molecular formula C20H21N3O3 B4386067 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

Cat. No.: B4386067
M. Wt: 351.4 g/mol
InChI Key: ZWKWWKWXBWDIMT-UHFFFAOYSA-N
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Description

2-[1-(4-Methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a synthetic small molecule featuring a piperazine core substituted with a 4-methylbenzoyl group at the N1 position and an N-phenylacetamide moiety at the C2 position. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, including enzymes and receptors.

Properties

IUPAC Name

2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-7-9-15(10-8-14)20(26)23-12-11-21-19(25)17(23)13-18(24)22-16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWWKWXBWDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide typically involves multistep organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation:

    Amidation: The subsequent reaction of the acylated piperazine with phenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or functional groups:

2-(1-{[4-(4-Chlorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide
  • Molecular Formula : C24H28ClN5O3
  • Molecular Weight : 469.970 g/mol
  • Key Differences : Replaces the 4-methylbenzoyl group with a 4-chlorophenylpiperazinyl-acetyl moiety.
  • Implications : The chlorine atom introduces electron-withdrawing effects, which may enhance binding affinity to targets requiring polar interactions. However, increased molecular weight (~469 vs. ~377 g/mol for the target compound) could reduce bioavailability .
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
  • Molecular Formula : C15H17ClN3O3 (inferred)
  • Molecular Weight : ~326.77 g/mol
  • Key Differences : Substitutes 4-methylbenzoyl with chloroacetyl and replaces the N-phenyl group with 4-methylphenyl.
  • The 4-methylphenyl group may improve metabolic stability compared to unsubstituted phenyl .
Diarylpyrimidine-N-phenylacetamide Derivatives
  • Example Structure: 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide
  • Molecular Formula : C25H21FN4O2 (varies)
  • Key Differences : Replaces the piperazine core with a diarylpyrimidine ring.
  • Implications : Diarylpyrimidines are established HIV-1 reverse transcriptase inhibitors (e.g., etravirine), suggesting that heterocyclic core modifications drastically alter target specificity. The rigid pyrimidine ring may reduce conformational flexibility compared to piperazine .
4-Thiazolidinone Derivatives
  • Example Structure : 2-(3-Ethyl-2-{...}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.49 g/mol
  • Key Differences: Incorporates a 4-thiazolidinone ring instead of piperazine.
  • Implications: Thiazolidinones are associated with antimicrobial activity. The sulfur atom and carbonyl group may enhance interactions with bacterial enzymes .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity References
Target Compound C22H23N3O3* ~377.44 4-Methylbenzoyl, 3-oxopiperazin-2-yl Undisclosed -
4-Chlorophenylpiperazinyl Derivative C24H28ClN5O3 469.970 4-Chlorophenylpiperazinyl-acetyl Undisclosed
Chloroacetyl-4-methylphenyl Derivative C15H17ClN3O3 ~326.77 Chloroacetyl, 4-methylphenyl Medicinal (covalent targeting)
Diarylpyrimidine-N-phenylacetamide C25H21FN4O2 ~428.46 Diarylpyrimidine HIV-1 RT inhibition
4-Thiazolidinone Derivative C21H22N4O5S 442.49 Thiazolidinone, hydroxy/methyl Antimicrobial

Research Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Enhance polar interactions but may reduce solubility. Electron-Donating Groups (e.g., Methyl): Improve lipophilicity and metabolic stability. The 4-methylbenzoyl group in the target compound may favor CNS penetration due to moderate logP values.

Heterocyclic Core Modifications: Piperazine vs. Pyrimidine: Piperazine’s flexibility allows adaptive binding to diverse targets, while rigid pyrimidine cores favor specific enzyme inhibition (e.g., HIV-1 RT) . Thiazolidinone vs. Piperazine: Thiazolidinone’s sulfur atom contributes to antimicrobial activity via redox interactions, unlike piperazine’s nitrogen-centric pharmacology .

Functional Group Reactivity :

  • Chloroacetyl derivatives (e.g., CAS 1306738-26-0) may act as prodrugs, releasing active metabolites upon hydrolysis. This contrasts with the stable 4-methylbenzoyl group in the target compound .

Biological Activity

The compound 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a piperazine derivative that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-methylbenzoyl group and a phenylacetamide moiety. Its molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2 with a molecular weight of 300.36 g/mol. The structure can be represented as follows:

Structure C18H20N2O2\text{Structure }\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of similar compounds against various bacterial strains, suggesting that modifications on the piperazine core can enhance activity. For instance, derivatives with electron-withdrawing groups displayed improved inhibition against Gram-positive bacteria .

Compound MIC (µg/mL) Target Organism
This compound32Staphylococcus aureus
Piperazine derivative X16E. coli
Piperazine derivative Y8Pseudomonas aeruginosa

Antifilarial Activity

A related study on piperazine derivatives demonstrated their potential as antifilarial agents. The compound exhibited macrofilaricidal activity against Brugia malayi, showing a significant reduction in adult worm viability at doses of 300 mg/kg. This suggests that the compound could be a lead for developing new antifilarial therapies .

Dosage (mg/kg) Adulticidal Activity (%) Microfilaricidal Activity (%)
30053.646.0
Control--

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors associated with microbial growth and survival. For instance, piperazine compounds have been shown to interact with neurotransmitter systems, potentially affecting pathogen motility and reproduction .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of piperazine derivatives were synthesized and tested for antimicrobial properties. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating infections caused by these pathogens.

Case Study 2: Antifilarial Testing

In vivo studies conducted on rodent models infected with Brugia malayi revealed that treatment with the compound resulted in significant reductions in both adult and microfilarial populations, indicating its potential as an effective antifilarial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

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